molecular formula C17H21NO2 B5713617 (2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine

Cat. No. B5713617
M. Wt: 271.35 g/mol
InChI Key: QXOWQCCXQOIKON-UHFFFAOYSA-N
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Description

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine, also known as DMMDA-2, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been used in scientific research to study its mechanism of action and physiological effects.

Mechanism of Action

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine acts as a partial agonist at the serotonin 5-HT2A receptor, which means that it binds to the receptor and activates it to a lesser extent than a full agonist. This results in a moderate increase in serotonin neurotransmission, which may contribute to its psychoactive effects. This compound also acts as a partial agonist at the dopamine D2 receptor, which may contribute to its rewarding effects.
Biochemical and Physiological Effects:
This compound has been shown to produce psychedelic effects in humans, including alterations in perception, thought, and mood. These effects are similar to those produced by other psychedelics such as LSD and psilocybin. This compound has also been found to produce rewarding effects in animal studies, which may be related to its partial agonist activity at the dopamine D2 receptor.

Advantages and Limitations for Lab Experiments

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine has several advantages for use in lab experiments. It is a relatively selective agonist for the serotonin 5-HT2A receptor, which makes it useful for studying the role of this receptor in various physiological and behavioral processes. This compound is also relatively easy to synthesize, which makes it more accessible for researchers than other psychedelics such as LSD and psilocybin.
However, there are also limitations to the use of this compound in lab experiments. Its psychoactive effects may make it difficult to conduct certain types of experiments, such as those that require precise behavioral measurements. Additionally, its partial agonist activity at the dopamine D2 receptor may complicate the interpretation of results related to reward and motivation.

Future Directions

There are several future directions for research on (2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine. One area of interest is its potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is its role in the regulation of neuronal plasticity, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further research is needed to fully understand the mechanism of action and physiological effects of this compound, which may lead to the development of more selective and effective drugs for various applications.

Synthesis Methods

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde and 2,5-dimethylphenylamine in the presence of a reducing agent such as sodium borohydride. The reaction produces this compound as a white crystalline powder with a melting point of 174-176°C.

Scientific Research Applications

(2,3-dimethoxybenzyl)(2,5-dimethylphenyl)amine has been used in scientific research to study its mechanism of action and physiological effects. It has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been found to have a moderate affinity for the dopamine D2 receptor, which is involved in the regulation of reward and motivation.

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-12-8-9-13(2)15(10-12)18-11-14-6-5-7-16(19-3)17(14)20-4/h5-10,18H,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOWQCCXQOIKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NCC2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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